N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamide
Overview
Description
N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamide, commonly known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation caused by arthritis, acute gout, and other conditions. Etoricoxib belongs to the class of COX-2 inhibitors, which selectively inhibit the enzyme cyclooxygenase-2 (COX-2) that is responsible for the production of prostaglandins, which are involved in inflammation and pain.
Mechanism of Action
Etoricoxib selectively inhibits COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Etoricoxib has been shown to have a favorable safety profile and is well-tolerated by most patients. It has been shown to have minimal effects on the gastrointestinal tract, unlike other N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamides that inhibit both COX-1 and COX-2 enzymes. Etoricoxib has also been shown to have minimal effects on platelet function and blood pressure.
Advantages and Limitations for Lab Experiments
Etoricoxib has several advantages for lab experiments, including its selectivity for COX-2, which allows for the study of the specific effects of COX-2 inhibition. Additionally, its favorable safety profile and minimal effects on the gastrointestinal tract make it a suitable candidate for long-term studies. However, limitations of Etoricoxib for lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the study of Etoricoxib, including its potential use in the treatment of other conditions such as cancer and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of COX-2 inhibitors and their potential effects on cardiovascular health. Further studies are also needed to determine the optimal dosing and duration of treatment with Etoricoxib in various conditions.
Scientific Research Applications
Etoricoxib has been extensively studied for its potential therapeutic applications in various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gout. It has been shown to be effective in reducing pain and inflammation, improving physical function, and reducing the need for rescue medication.
properties
IUPAC Name |
N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-12-4-6-13(7-5-12)16-20(17,18)15-10-8-14(19-2)9-11-15/h8-13,16H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKNKKWGIYTCLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.